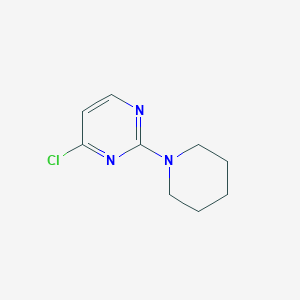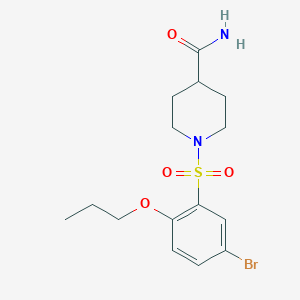
4-Chloro-2-(piperidin-1-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-(piperidin-1-yl)pyrimidine” is a chemical compound with the CAS Number 24192-95-8 and a linear formula of C9H12CLN3 . It has a molecular weight of 197.67 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing piperidone analogs . These methods involve the use of precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . This indicates the presence of a pyrimidine ring with a chlorine atom and a piperidine ring attached.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives are synthesized using various methods. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine (Shen Li, 2012).
- Structural Analysis : X-ray diffraction and molecular orbital calculations have been used to analyze the crystal structures and electronic properties of anticonvulsant compounds containing this compound (Guy Georges et al., 1989).
Pharmaceutical and Biomedical Research
- Antibacterial Activity : Piperidine containing pyrimidine imines and thiazolidinones, which include this compound structures, show promising antibacterial activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
- Anticonvulsant Properties : The structural and electronic properties of substituted pyrimidines, including compounds with this compound, have been studied for their potential anticonvulsant effects (Guy Georges et al., 1989).
- Antiemetic and Analgesic Effects : Certain 4-piperazinopyrimidines, which can be derived from this compound, have shown promising antiemetic, analgesic, and tranquilizing properties (G. Mattioda et al., 1975).
Material Science and Chemistry
- Corrosion Inhibition : Piperidine derivatives, including those related to this compound, have been investigated for their efficacy in inhibiting the corrosion of iron, with studies involving quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
4-chloro-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNTXDDYVXGSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B511674.png)
amine](/img/structure/B511679.png)


![1-[(6-Propoxynaphthalen-2-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511682.png)
amine](/img/structure/B511683.png)
![6-methoxy-N-[(thiophen-2-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B511684.png)
![(Tert-butyl)[(4-bromo-3-propoxyphenyl)sulfonyl]amine](/img/structure/B511691.png)
amine](/img/structure/B511692.png)
![1-[(4-Chloro-3-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511695.png)

![1-[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511701.png)
![(Tert-butyl)[(3-butoxy-4-chlorophenyl)sulfonyl]amine](/img/structure/B511702.png)
![Ethyl 4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B511709.png)
